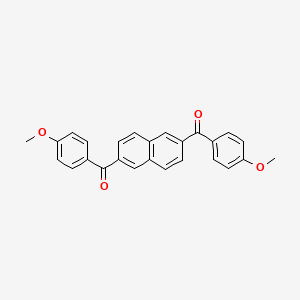

2,6-Bis(4-methoxybenzoyl)naphthalene

Descripción general

Descripción

2,6-Bis(4-methoxybenzoyl)naphthalene is a useful research compound. Its molecular formula is C26H20O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvent Extraction of Noble Metals

One of the primary applications of 2,6-bis(4-methoxybenzoyl)naphthalene is in the solvent extraction of noble metals . Research indicates that this compound acts as an effective extractant for noble metal ions such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd). In a study, it was demonstrated that the recovery rates for these ions exceeded 99% using both dynamic and static separation processes, highlighting its efficiency in extracting valuable metals from aqueous solutions .

Table 1: Recovery Rates of Noble Metal Ions

| Metal Ion | Recovery Rate (%) |

|---|---|

| Ag(I) | 94.89 |

| Au(III) | 63.46 |

| Pt(II) | 38.99 |

| Pd(II) | 23.82 |

The study found that the desorption processes also yielded high recovery percentages for gold and silver ions, reinforcing the practical applicability of this compound in industrial contexts such as waste electrical and electronic equipment (WEEE) leaching and wastewater treatment .

Anticancer Activity

Another significant application of this compound derivatives is in anticancer research . A series of naphthalene-substituted compounds have been synthesized to evaluate their cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited remarkable in vitro cytotoxicity by inducing apoptosis in breast cancer cells (MDA-MB-231) and suppressing tumor growth in vivo .

Case Study: Antitumor Efficacy

In a study involving orthotopic tumor-bearing mice, specific naphthalene derivatives demonstrated a capacity to arrest the cell cycle and induce apoptosis effectively. The results suggested that these compounds could serve as potential candidates for further development as anticancer agents .

Material Science Applications

In material science, this compound has been explored for its potential use in polymer synthesis and modification. The compound's structure allows it to function as a building block for creating polyarylene ether ketones, which are known for their excellent mechanical and thermal properties. These materials are particularly useful in applications requiring high resistance to solvents and thermal stability .

Table 2: Properties of Polyarylene Ether Ketones

| Property | Description |

|---|---|

| Mechanical Strength | High |

| Thermal Stability | Excellent |

| Solvent Resistance | High resistance to halogenated hydrocarbons |

Propiedades

Número CAS |

138080-89-4 |

|---|---|

Fórmula molecular |

C26H20O4 |

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

[6-(4-methoxybenzoyl)naphthalen-2-yl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C26H20O4/c1-29-23-11-7-17(8-12-23)25(27)21-5-3-20-16-22(6-4-19(20)15-21)26(28)18-9-13-24(30-2)14-10-18/h3-16H,1-2H3 |

Clave InChI |

PHNODHQWRKGKCS-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)OC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.